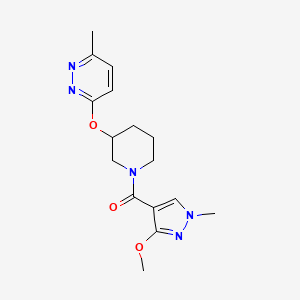

![molecular formula C14H24N2O2 B2932930 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate CAS No. 2044773-54-6](/img/structure/B2932930.png)

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

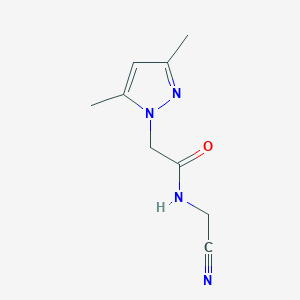

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate is a chemical compound with the CAS Number: 2044773-54-6 . It has a molecular weight of 252.36 . The IUPAC name for this compound is tert-butyl octahydro-1H-4,7-(epiminomethano)isoindole-9-carboxylate . The compound is typically stored at room temperature and is available in an oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique

Development of tert-Butylating Agents

A study by Yamada et al. (2016) introduces a new tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids. This development highlights the compound's role in synthesizing tert-butyl ethers and esters, showcasing its utility in organic synthesis and potential for various applications in medicinal chemistry and material science (Yamada et al., 2016).

Asymmetric Catalytic Cyclopropanations

Park et al. (1996) describe the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, illustrating how such intermediates can be generated from tert-butyl-substituted compounds for the formation of phenylcyclopropanecarboxylates. This research points to the significance of tert-butyl derivatives in facilitating highly selective synthesis reactions (Park et al., 1996).

Photolabile Carbene Generating Labels

Nassal's work (1983) on developing photolabile carbene-generating labels from tert-butyl-substituted diazirines underscores the compound's potential in biochemistry for labeling and studying biomolecules. This approach enables precise control over carbene generation, facilitating studies on molecular interactions and dynamics (Nassal, 1983).

Chiral Catalysis

The research by Hashimoto et al. (2011) demonstrates the application of axially chiral dicarboxylic acids in asymmetric Mannich-type reactions, highlighting the use of tert-butyl diazoacetate for synthesizing chiral compounds. This study reflects the compound's role in enhancing the scope of chiral catalysis, offering pathways to synthesize enantioenriched molecules with potential pharmaceutical applications (Hashimoto et al., 2011).

Structural Modification for Antibacterial Activity

Vorona et al. (2007) explore the structural modification of tert-butyl esters to enhance their antibacterial properties. This research not only exemplifies the compound's versatility in drug development but also its potential in contributing to the discovery of new antibacterial agents (Vorona et al., 2007).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards . The hazard statements associated with this compound include H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASHMSTVVLHSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C3C2CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)

![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2932854.png)

![N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B2932858.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2932859.png)

![N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide](/img/structure/B2932865.png)

![{Imidazo[1,5-a]pyridin-6-yl}methanamine](/img/structure/B2932869.png)

![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)